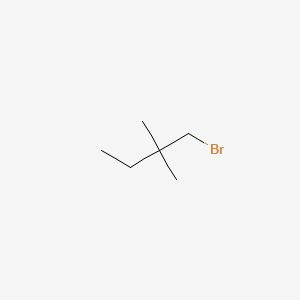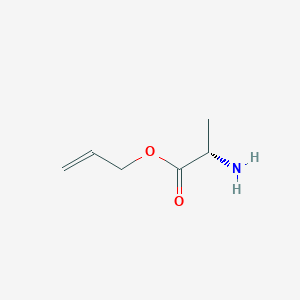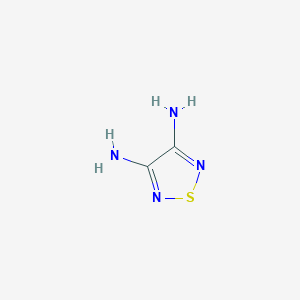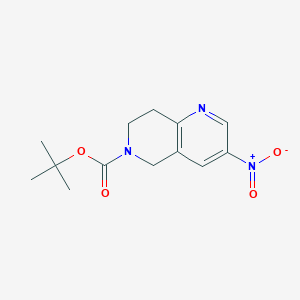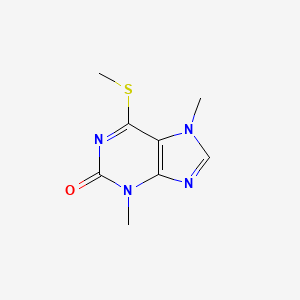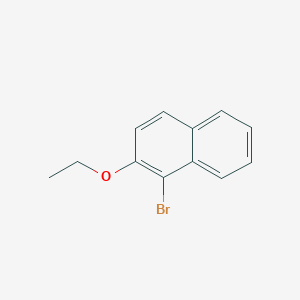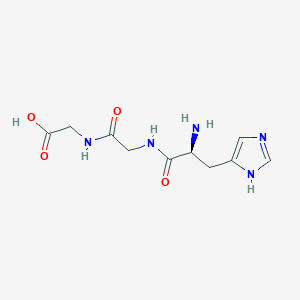
Glycine, L-histidylglycyl-
説明
Copper(II) Complexes of Glycyl-L-histidine, Glycyl-L-histidylglycine, and Glycylglycyl-L-histidine in Aqueous Solution
The study of copper(II) complexes with peptides such as glycyl-L-histidine and glycyl-L-histidylglycine has revealed the formation of various complex species in aqueous solutions. These complexes involve coordination of copper(II) ions with imidazole and carboxyl groups, as well as amino and deprotonated amide groups. The research provides insights into the distribution of copper(II) among these complex species and indicates a spectral blue shift upon deprotonation .
The Synthesis of Glycyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-glycine and Its Melanocyte-Stimulating Activity
This paper discusses the synthesis of a hexapeptide with melanocyte-stimulating activity. The peptide was synthesized by coupling tripeptide derivatives and was found to maintain its biological activity despite the substitution of glycine at the N-terminus instead of glutamic acid. The study provides a detailed synthesis route and analysis of the peptide's composition and enzymatic digestion products .
Oxidative Self-decomposition of the Nickel(III) Complex of Glycylglycyl-L-histidylglycine
The oxidative self-decomposition of a nickel(III) complex with the peptide Gly2HisGly was investigated. The study found that the complex undergoes base-assisted oxidation, leading to various peptide products. The research highlights different pathways of decomposition depending on the pH level and the reactivity of the nickel(III) complex compared to a copper(III) complex .
Glycylsarcosyl-L-histidylglycine, A Peptide with a "Breakpoint" in Complex Formation
The coordination of Cu(II) with glycylsarcosyl-L-histidylglycine was studied, revealing the formation of [CuL] and [CuH-1L] complexes. The research found that the [CuH-1L] species undergoes hydrolysis at the Gly-Sar peptide bond, yielding the Cu(II) complex of sarcosyl-L-histidylglycine. The study provides potentiometric and spectroscopic data on the complex species .
Proton Nuclear Magnetic Resonance Studies of the Complexation of Zinc(II) with Glycyl-L-histidylglycine
The complexation of Zn(II) with glycyl-L-histidylglycine was examined using proton nuclear magnetic resonance spectroscopy. The study suggests the formation of at least two species, a monomer and a possible dimer or polymeric complex, based on the behavior of chemical shifts. The research contributes to the understanding of metal-peptide interactions .
The Interaction of Copper(II) and Glycyl-L-histidyl-L-lysine, a Growth-Modulating Tripeptide from Plasma
This paper investigates the interaction between Cu(II) and the tripeptide glycyl-L-histidyl-L-lysine, revealing the formation of multiple species and ternary complexes. The study discusses the stability constants and proposes structures for some of the complexes. It also explores the physiological role of these complexes in Cu(II) transportation .
[Glycine-1-14C]hippuryl-L-histidyl-L-leucine: A Substrate for the Radiochemical Assay of Angiotensin Converting Enzyme
The synthesis and evaluation of [Glycine-1-14C]hippuryl-L-histidyl-L-leucine as a substrate for the radiochemical assay of angiotensin converting enzyme are presented. The study highlights the advantages of this radiochemical assay, such as increased sensitivity and lack of interference by certain substances .
科学的研究の応用
Glycine as a Neurotransmitter
- Glycine serves as both an inhibitory and excitatory neurotransmitter in the central nervous system (CNS). Its dysregulation is linked to neurological conditions like hyperekplexia and nonketotic hyperglycinemia. Research indicates that specific mutations in glycine transporters can lead to neurological syndromes characterized by elevated cerebrospinal fluid glycine levels, suggesting a critical role of glycine in CNS function (Kurolap et al., 2016).
Glycine in Metabolism and Disease
- Glycine's involvement in metabolic pathways is evident in conditions like nonketotic hyperglycinemia (NKH), where mutations in genes encoding the glycine cleavage system components result in glycine accumulation, indicating a pivotal role in amino acid metabolism and potential targets for therapeutic intervention (Kure et al., 2006).
Therapeutic Applications
- Dietary supplementation with glycine precursors has shown promise in restoring glutathione synthesis and reducing oxidative stress in conditions like uncontrolled diabetes, underscoring glycine's potential in managing oxidative damage and enhancing antioxidant defenses (Sekhar et al., 2010).
- Glycine supplementation has been evaluated for cognitive enhancement, demonstrating improved memory retrieval and attention in both young and middle-aged adults, suggesting its utility in neurological and cognitive health (File et al., 1999).
Diagnostic and Biomarker Potential
- Glycine levels have been studied as biomarkers for various diseases, including brain tumors, where it may serve to distinguish between tumor types, indicating its potential in diagnostic applications (Righi et al., 2009).
Safety And Hazards
特性
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c11-7(1-6-2-12-5-15-6)10(19)14-3-8(16)13-4-9(17)18/h2,5,7H,1,3-4,11H2,(H,12,15)(H,13,16)(H,14,19)(H,17,18)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQYIRHBVVUTJF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427250 | |
| Record name | Glycine, L-histidylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, L-histidylglycyl- | |
CAS RN |
32999-80-7 | |
| Record name | Glycine, L-histidylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)





![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)
